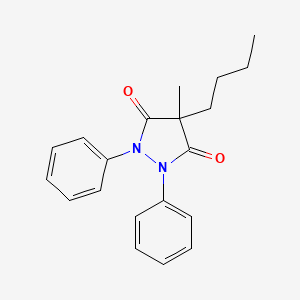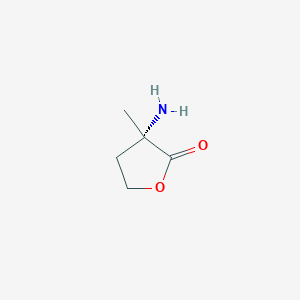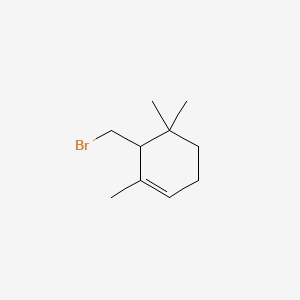
4-Butyl-4-methyl-1,2-diphenyl-3,5-pyrazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butyl-4-methyl-1,2-diphenyl-3,5-pyrazolidinedione is a synthetic compound belonging to the pyrazolidinedione class. It is known for its anti-inflammatory, analgesic, and antipyretic properties. This compound is structurally related to phenylbutazone, a well-known nonsteroidal anti-inflammatory drug (NSAID).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-4-methyl-1,2-diphenyl-3,5-pyrazolidinedione typically involves the cyclization of ethoxycarbonylacetohydrazide using sodium methoxide . The process can be summarized as follows:
Starting Material: Ethoxycarbonylacetohydrazide.
Cyclization: The cyclization reaction is carried out using sodium methoxide as a base, leading to the formation of the pyrazolidinedione ring.
Final Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow processes can enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Butyl-4-methyl-1,2-diphenyl-3,5-pyrazolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
4-Butyl-4-methyl-1,2-diphenyl-3,5-pyrazolidinedione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Explored for its therapeutic potential in treating inflammatory conditions and pain management.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in chemical manufacturing
Mécanisme D'action
The mechanism of action of 4-Butyl-4-methyl-1,2-diphenyl-3,5-pyrazolidinedione involves the inhibition of prostaglandin synthesis. This compound reduces the production of prostaglandin H and prostacyclin, which are mediators of inflammation and pain. By inhibiting these pathways, the compound exerts its anti-inflammatory and analgesic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylbutazone: A structurally related NSAID with similar anti-inflammatory and analgesic properties.
Pipebuzone: Another pyrazolidinedione derivative with anti-inflammatory and analgesic effects.
Uniqueness
4-Butyl-4-methyl-1,2-diphenyl-3,5-pyrazolidinedione is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other similar compounds. Its butyl and methyl groups may influence its potency, selectivity, and metabolic stability.
Propriétés
| 26598-82-3 | |
Formule moléculaire |
C20H22N2O2 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
4-butyl-4-methyl-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C20H22N2O2/c1-3-4-15-20(2)18(23)21(16-11-7-5-8-12-16)22(19(20)24)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3 |
Clé InChI |
QBXQDSFAILUQAX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate](/img/structure/B13779975.png)
